molecular formula C16H24N2O3S B6919657 N-[1-[2-methyl-2-(4-methylphenyl)propanoyl]pyrrolidin-3-yl]methanesulfonamide

N-[1-[2-methyl-2-(4-methylphenyl)propanoyl]pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B6919657
M. Wt: 324.4 g/mol
InChI Key: CTHRMLROVFNKGT-UHFFFAOYSA-N
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Description

N-[1-[2-methyl-2-(4-methylphenyl)propanoyl]pyrrolidin-3-yl]methanesulfonamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a substituted phenyl group

Properties

IUPAC Name

N-[1-[2-methyl-2-(4-methylphenyl)propanoyl]pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-5-7-13(8-6-12)16(2,3)15(19)18-10-9-14(11-18)17-22(4,20)21/h5-8,14,17H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHRMLROVFNKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C(=O)N2CCC(C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-methyl-2-(4-methylphenyl)propanoyl]pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps. One common route includes the acylation of pyrrolidine with 2-methyl-2-(4-methylphenyl)propanoic acid, followed by the introduction of the methanesulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-methyl-2-(4-methylphenyl)propanoyl]pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[1-[2-methyl-2-(4-methylphenyl)propanoyl]pyrrolidin-3-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[1-[2-methyl-2-(4-methylphenyl)propanoyl]pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-methyl-2-(4-methylphenyl)propanoyl]pyrrolidin-3-yl]methanesulfonamide
  • N-[1-[2-methyl-2-(4-methylphenyl)propanoyl]pyrrolidin-3-yl]ethanesulfonamide
  • N-[1-[2-methyl-2-(4-methylphenyl)propanoyl]pyrrolidin-3-yl]benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.

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